Argiotoxin 636
Overview
Description
Preparation Methods
The synthesis of Argiotoxin 636 involves the systematic modification of the l,13-diamino-4,8-diazatridecane portion of its side chain . This process includes the isosteric replacement of amine nitrogens with either oxygen or carbon to evaluate the structure-activity relationships of the polyamine portion . The synthetic route typically involves the use of various reagents and conditions to achieve the desired modifications, ensuring the retention of the compound’s biological activity .
Chemical Reactions Analysis
Argiotoxin 636 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .
Scientific Research Applications
Argiotoxin 636 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationships of polyamine toxins . In biology, it serves as a potent inhibitor of NMDA receptors, making it valuable for research on neurological disorders and synaptic transmission . In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of analgesics to reduce neuropathic pain . Additionally, it has industrial applications in the design and synthesis of novel compounds with similar biological activities .
Mechanism of Action
The mechanism of action of Argiotoxin 636 involves its interaction with NMDA receptors . It acts as a noncompetitive antagonist, blocking the receptor ion channel at low concentrations . This inhibition prevents the influx of calcium ions, thereby modulating synaptic transmission and reducing excitotoxicity . The molecular targets of this compound include the GluN1 and GluN2 subunits of the NMDA receptor, which are critical for its inhibitory effects .
Comparison with Similar Compounds
Argiotoxin 636 shares structural similarities with other acylpolyamine toxins, such as Joro spider toxin-3 and Nephila spider toxin-3 . These compounds also inhibit ionotropic glutamate receptors but differ in their potency and selectivity . For example, Joro spider toxin-3 and Nephila spider toxin-3 have different chromophores and exhibit varying degrees of inhibition on NMDA, AMPA, and kainate receptors . The uniqueness of this compound lies in its high potency and selectivity for NMDA receptors, making it a valuable tool for neurochemical studies and potential therapeutic applications .
Biological Activity
Argiotoxin 636 (ArgTX-636) is a polyamine toxin derived from the venom of the spider Argiope lobata. This compound exhibits a range of biological activities, particularly as an inhibitor of ionotropic glutamate receptors and as a regulator of melanogenesis. This article synthesizes current research findings regarding the biological activity of ArgTX-636, supported by data tables and case studies.
ArgTX-636 has the molecular formula and a molecular weight of approximately 636.79 g/mol. Its structure includes a polyamine backbone with terminal guanidino groups, which are crucial for its biological activity.
Inhibition of Ionotropic Glutamate Receptors
ArgTX-636 is recognized as a potent but nonselective blocker of ionotropic glutamate receptors, including NMDA and AMPA receptors. It binds to specific sites within the receptor channels, leading to inhibition of excitatory neurotransmission.
- NMDA Receptor Interaction : ArgTX-636 binds to Mg²⁺ sites on NMDA receptors, exerting an inhibitory effect that has been characterized as noncompetitive. Studies indicate that it can block NMDA receptor activity at concentrations as low as .
- AMPA Receptor Interaction : The compound also shows significant activity against AMPA receptors, although its selectivity is lower compared to NMDA receptors .
Melanogenesis Regulation
Recent studies have highlighted ArgTX-636's role in regulating melanogenesis. It inhibits mushroom tyrosinase activity, which is pivotal in melanin production. Key findings include:
- Inhibition Potency : ArgTX-636 demonstrated a half-maximal inhibitory concentration (IC₅₀) of against DOPA oxidase and against DHICA oxidase in tyrosinase-related pathways .
- Cell Viability : It has been shown to be non-cytotoxic to B16F10 melanoma cells up to concentrations of , while reducing melanin production by approximately 70% compared to untreated controls .
Table 1: Inhibition Potency of ArgTX-636 on Various Receptors
Receptor Type | IC₅₀ (μM) |
---|---|
NMDA | <1 |
AMPA | Not specified |
Muscle-type nAChR | 15.3 |
Rat α9α10 nAChR | 200 |
DOPA Oxidase (Tyrosinase) | 8.34 |
DHICA Oxidase (Tyrosinase) | 41.3 |
Case Studies
- Neuroprotection Research : A study investigated the potential of ArgTX-636 in neuroprotection against excitotoxicity mediated by glutamate. The findings suggested that due to its action on NMDA receptors, ArgTX-636 could serve as a therapeutic agent for conditions like Alzheimer's disease .
- Cosmetic Applications : The regulatory effects on melanogenesis have led researchers to explore ArgTX-636's applications in cosmetics aimed at treating hyperpigmentation disorders. Its ability to inhibit melanin synthesis without cytotoxic effects makes it a promising candidate for such formulations .
Properties
IUPAC Name |
(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNICLJXPYLDAH-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909308 | |
Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105029-41-2, 108687-79-2 | |
Record name | (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105029-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Argiopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argiotoxin-636 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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